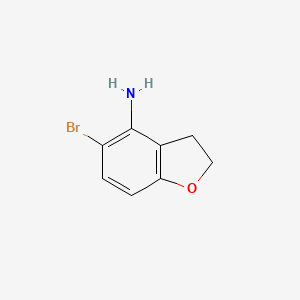

5-Bromo-2,3-dihydro-1-benzofuran-4-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the largest class of organic compounds. rsc.org Their prevalence in nature is remarkable, with a vast number of natural products, including alkaloids, vitamins, and pigments, featuring heterocyclic rings. rsc.org In medicinal chemistry, these scaffolds are integral to the structure of a majority of pharmaceuticals due to their ability to engage in a wide range of biological interactions. thesciencein.org

Benzofurans, which consist of a benzene (B151609) ring fused to a furan (B31954) ring, are a significant class of heterocyclic compounds. organic-chemistry.org First synthesized in 1870, the benzofuran (B130515) ring system is a key structural component in many medicinally important organic compounds. organic-chemistry.org The unique structural features and the broad spectrum of biological activities associated with benzofuran derivatives have established them as a "privileged structure" in drug discovery. researchgate.net

Overview of Dihydrobenzofuran Scaffold as a Research Target

The 2,3-dihydrobenzofuran (B1216630) scaffold, a reduced form of benzofuran, is a key structural motif found in a plethora of biologically active natural and synthetic compounds. nih.gov Its significance in medicinal chemistry and organic synthesis is pivotal, as these scaffolds serve as essential precursors for constructing more complex organic frameworks. nih.gov The versatility and importance of the dihydrobenzofuran core make it a compelling subject for the scientific community. nih.gov

The dihydrobenzofuran nucleus is a component of many natural products and has demonstrated a wide array of biological activities. researchgate.net These include anti-inflammatory, antioxidant, neuroprotective, antimicrobial, cytotoxic, and antiangiogenic properties. researchgate.net The therapeutic potential of compounds containing this scaffold spans a wide range of diseases, from cancer to parasitic infections. researchgate.netresearchgate.net Consequently, researchers have developed numerous novel and efficient synthetic pathways to assemble the dihydrobenzofuran core, often employing transition metal catalysis to achieve high yields under ambient conditions. nih.gov The structure-activity relationship of dihydrobenzofuran derivatives is an active area of research, with studies suggesting that the biological effects can be enhanced by the presence of various substituents, such as halogens like bromine, and functional groups like hydroxyl or carboxyl groups. nih.gov

Specific Academic Relevance of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine in Chemical Science

While extensive research has been conducted on the broader dihydrobenzofuran class, "this compound" is primarily recognized in the chemical sciences as a specialized building block or intermediate in organic synthesis. Its academic relevance is derived not from a large body of research on the compound itself, but from its potential utility in the construction of more complex, potentially bioactive molecules.

The structure of this compound incorporates several key features that make it a valuable synthetic intermediate. The primary amine group (-NH2) at the 4-position is a versatile functional handle that can participate in a wide array of chemical transformations, such as amide bond formation, diazotization, and the construction of new heterocyclic rings. The bromine atom at the 5-position provides a site for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

The academic pursuit of novel compounds for applications in pharmaceuticals and materials science often relies on the availability of unique and functionalized starting materials. Compounds like this compound serve this purpose, offering a pre-functionalized dihydrobenzofuran core that can be elaborated into a diverse library of derivatives for biological screening or materials testing. Its presence in the catalogs of chemical suppliers indicates its availability to the research community for such synthetic explorations. Although specific, high-profile research findings centered on this exact molecule are not widely documented in mainstream academic journals, its importance lies in its role as an enabling tool for synthetic chemists to explore new chemical space. It is often in the synthesis of complex prostacyclin analogs and other pharmaceutical intermediates where such building blocks find their application. google.com

Chemical Compound Data

Below are tables detailing the physicochemical properties of the primary compound of focus and a related parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1369139-77-4 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

Table 2: Physicochemical Properties of Benzofuran

| Property | Value | Source |

| CAS Number | 271-89-6 | wikipedia.org |

| Molecular Formula | C₈H₆O | wikipedia.org |

| Molecular Weight | 118.14 g/mol | nih.gov |

| Appearance | Colorless oily liquid | nih.gov |

| Boiling Point | 173-175 °C | wikipedia.orgnih.gov |

| Melting Point | -18 °C | wikipedia.orgnih.gov |

| Density | 1.0948 g/cm³ at 20 °C | nih.gov |

| LogP (Octanol/Water Partition Coefficient) | 2.67 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUJJFICSYIHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369139-77-4 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways to 5-Bromo-2,3-dihydro-1-benzofuran-4-amine and its Derivatives

Traditional synthetic routes to the target compound and its analogues rely on a sequence of well-understood reactions. The general approach involves first forming the dihydrobenzofuran core, followed by functional group introductions at specific positions on the benzene (B151609) ring.

Cyclization Reactions for Dihydrobenzofuran Core Formation

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton is the foundational step in the synthesis. This bicyclic ether system is present in numerous biologically active compounds, leading to the development of various cyclization strategies. nih.gov Classical methods often involve intramolecular reactions of suitably substituted phenols.

One common approach is the intramolecular cyclization of ortho-substituted phenols, such as o-allylphenols or compounds bearing a two-carbon chain with a leaving group. For instance, the reaction of a phenoxide with a molecule like 1,2-dibromoethane (B42909) can lead to the formation of the dihydrofuran ring. Another strategy involves the cyclization of α-phenoxycarbonyl compounds through intramolecular Friedel-Crafts-type reactions to build the five-membered furanoid ring. arkat-usa.org The generation of o-quinone methides from phenolic precursors, which then undergo intramolecular cyclization or cycloaddition, also serves as a robust method for forming this core structure. nih.govorganic-chemistry.org

Amine Group Introduction Strategies

Introducing an amine group at the C-4 position of the 2,3-dihydrobenzofuran ring requires careful regiochemical control. A prevalent and effective strategy is electrophilic nitration followed by reduction. The ether oxygen of the dihydrobenzofuran ring is an activating group and directs electrophiles to the ortho and para positions (C-5 and C-7). However, under controlled conditions, nitration at the C-4 position can be achieved, particularly if other directing groups are present or if the starting materials are designed to favor this outcome.

The standard procedure for nitration involves treating the dihydrobenzofuran substrate with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.com Once the nitro group is installed at the C-4 position, it can be readily reduced to the corresponding 4-amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, or iron powder in acidic medium. A patent for a related compound, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, indicates that building the core from an already aminated precursor, such as 4-acetamido-2,3-dihydrobenzofuran-7-methyl formate, is a viable industrial strategy. google.com

Halogenation at C-5 Position: Regioselective Bromination

The final key functionalization is the introduction of a bromine atom at the C-5 position. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the benzene ring. The ether oxygen at position 1 and the amine group at position 4 are both strongly activating, ortho-, para-directing groups. The C-5 position is ortho to the C-4 amine and para to the C-1 ether oxygen, making it a highly activated site for electrophilic attack.

Direct bromination of 2,3-dihydro-1-benzofuran-4-amine would likely lead to substitution at the C-5 position with high selectivity. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) are typically employed for this purpose. The strong directing effect of the amino group ensures that bromination occurs preferentially at the adjacent C-5 position. Alternatively, the synthesis can begin with a precursor that already contains the bromine atom, such as 2,4-dibromophenol, from which the dihydrobenzofuran ring is constructed.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules like this compound. These approaches often utilize transition-metal catalysis and microwave technology to enhance reaction rates, yields, and selectivity.

Transition-Metal Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium, have become indispensable tools for the synthesis of dihydrobenzofuran derivatives. nih.gov Palladium-catalyzed reactions offer mild conditions and high functional group tolerance, making them suitable for complex syntheses. nih.gov

Various palladium-catalyzed methods have been developed:

Heck/Tsuji-Trost Reactions : Chiral 2,3-dihydrobenzofurans can be synthesized with excellent regio- and enantiocontrol through palladium-catalyzed reactions of o-bromophenols with 1,3-dienes. organic-chemistry.org

C-H Activation : Direct C-H activation and subsequent intramolecular coupling is a powerful, atom-economical method. For example, palladium catalysts can mediate the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers to furnish the dihydrobenzofuran core. nih.gov

Annulation Reactions : Palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes provides an efficient route to functionalized dihydrobenzofurans. organic-chemistry.org

Beyond palladium, other transition metals like rhodium (Rh) and copper (Cu) have also been employed. Rhodium catalysts can facilitate the [3+2] annulation of N-phenoxyacetamides with 1,3-dienes via C-H activation. organic-chemistry.orgnih.gov Copper-catalyzed reactions, often in conjunction with palladium in Sonogashira couplings, are also used for intramolecular cyclizations to form the benzofuran (B130515) ring. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | C(sp³)–H and C(sp²)–H Intramolecular Coupling | Alkyl phenyl ethers | 33–99% | nih.gov |

| Rh(III) Complex | [3+2] Annulation via C-H Activation | N-phenoxyacetamides and 1,3-dienes | Moderate to high | organic-chemistry.org |

| Pd(0) / CPhos | Alkene Carboalkoxylation | 2-allylphenol derivatives and aryl triflates | Good yields | organic-chemistry.org |

| Pd₂ (dba)₃·CHCl₃ / N-Me–Xu₃ | Enantioselective Borylation/Cyclization | Alkenes and B₂pin₂ | 52–98% | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. This technology utilizes microwave radiation to heat reactions volumetrically and efficiently.

The application of microwave chemistry to the synthesis of benzofuran and dihydrobenzofuran derivatives has proven highly effective. For example, a route to access 3-amino-2,3-dihydrobenzofurans utilizes microwave-assisted organic synthesis in a one-pot, acid-catalyzed epoxide opening followed by intramolecular nucleophilic aromatic substitution. This method rapidly generates diverse analogues of the flavonoid scaffold. The initial steps, including an aldol (B89426) condensation to form chalcone (B49325) intermediates, can also be accelerated using microwave irradiation.

Microwave-assisted synthesis is particularly beneficial for multi-step sequences and for optimizing reaction conditions in drug discovery, where speed and efficiency are paramount. The uniform heating provided by microwaves can minimize the formation of side products that may occur with conventional heating methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric heating (volumetric) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Yields | Variable | Often higher |

| Side Reactions | More common | Often reduced |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of dihydrobenzofuran derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific green metrics for the synthesis of this compound are not extensively documented, general strategies applicable to this class of compounds are being explored. One key principle is the use of greener solvents. For instance, in the oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile (B52724) has been identified as a more environmentally benign solvent compared to commonly used ones like dichloromethane and benzene. scielo.br Acetonitrile offers a good balance between reaction conversion and selectivity and is also more amenable to recycling. scielo.br

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral dihydrobenzofuran analogues is of significant importance due to the potential for stereoisomers to exhibit different biological activities. Methodologies to achieve this include asymmetric catalysis and kinetic resolution.

Asymmetric catalysis provides a direct route to enantiomerically enriched dihydrobenzofurans. Iridium-catalyzed asymmetric hydrogenation of substituted benzofurans using pyridine-phosphinite ligands has been shown to produce chiral 2,3-dihydrobenzofurans with high conversions and enantioselectivities. nih.gov This method has been successfully applied to benzofurans with alkyl substituents at the 2- or 3-position. nih.gov

Another approach involves the enantioselective construction of 2-aryl-2,3-dihydrobenzofuran scaffolds using a copper/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives, achieving excellent enantioselectivities (up to 99% ee) and high yields (up to 96%). acs.org Furthermore, a highly enantioselective intramolecular conjugate addition of imino esters, catalyzed by a copper(I) complex, has been developed to synthesize enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons. rsc.org While these methods have not been specifically reported for this compound, they represent key strategies that could be adapted for the synthesis of its chiral analogues.

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. In this method, two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org This technique is particularly useful when asymmetric synthesis routes are challenging to develop. For instance, the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane has been achieved through a chiral isothiourea-catalyzed acylation, providing access to enantioenriched planar chiral building blocks. beilstein-archives.org While specific applications of kinetic resolution for this compound are not detailed in the literature, this strategy remains a viable option for obtaining its enantiomerically pure forms.

Reaction Condition Optimization for Research Scale-Up

Optimizing reaction conditions is crucial for transitioning a synthetic route from laboratory research to a larger scale. This involves careful screening of catalysts and ligands, as well as the selection of appropriate solvents and control of temperature to maximize yield, selectivity, and efficiency.

The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions for the synthesis of dihydrobenzofurans. For instance, in the palladium-catalyzed synthesis of 2-arylbenzofurans from o-halo-benzylketones, the use of 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (B81430) (IPr) as a ligand for a Pd2(dba)3 catalyst was found to be optimal. nih.gov Similarly, in the palladium-catalyzed C-H bond arylation of 2-arylquinoxalines, a phosphine-free Pd(OAc)2 catalyst with potassium acetate (B1210297) as the base showed complete regioselectivity. researchgate.net The synthesis of amino-substituted benzofurans has been achieved via a scandium-triflate-catalyzed [4+1] cycloaddition, highlighting the role of Lewis acid catalysts in such transformations. acs.orgnih.gov These examples underscore the importance of systematic catalyst and ligand screening to identify the most effective combination for a specific transformation, which would be a critical step in scaling up the synthesis of this compound.

Solvent and temperature are critical parameters that can significantly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and yields. In the synthesis of dihydrobenzofuran neolignans, a study on solvent effects showed that acetonitrile provided a better balance between conversion and selectivity compared to dichloromethane, benzene/acetone, and methanol. scielo.brchemrxiv.org

Temperature optimization is also crucial. The same study investigated the effect of temperature on the oxidative coupling reaction, comparing 0 °C, room temperature, and reflux (85 °C). scielo.brchemrxiv.org While reflux conditions led to the most efficient reaction, room temperature was selected as more suitable for scale-up as it requires less energy and provides higher selectivity. scielo.br In another example, the synthesis of 5-hydroxybenzofurans through PIDA-mediated oxidation and cyclization showed that increasing the temperature from 75 °C to 95 °C improved the product yield. thieme-connect.de These findings highlight the necessity of carefully controlling solvent and temperature to achieve optimal results in the synthesis of dihydrobenzofuran derivatives, a principle that would be directly applicable to the scale-up synthesis of this compound.

Chemical Reactivity and Derivatization Studies

Reactions of the Amine Functional Group

The primary aromatic amine group is a versatile functional handle, readily participating in a variety of classical organic transformations to form amides, sulfonamides, and imines.

The nucleophilic nature of the primary amine at the 4-position allows it to react readily with various acylating and sulfonylating agents. These reactions are fundamental for introducing a range of substituents, which can modulate the compound's electronic and steric properties.

Acylation is typically achieved by treating the amine with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, also in the presence of a base. This reaction yields the corresponding sulfonamide, a functional group prevalent in medicinal chemistry. For instance, the oxidation of related 5-bromo-2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields a sulfonyl derivative, highlighting the stability of the benzofuran (B130515) core to oxidative conditions used in sulfur chemistry. nih.gov

| Reaction Type | Reagent | Base | Typical Solvent | Product Class |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | N-(5-bromo-2,3-dihydro-1-benzofuran-4-yl)acetamide |

| Acylation | Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | N-(5-bromo-2,3-dihydro-1-benzofuran-4-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | N-(5-bromo-2,3-dihydro-1-benzofuran-4-yl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | N-(5-bromo-2,3-dihydro-1-benzofuran-4-yl)methanesulfonamide |

Further functionalization of the amine group can be achieved through N-alkylation and N-arylation reactions, forming secondary or tertiary amines.

N-Alkylation can be accomplished by reacting the amine with alkyl halides. This reaction may proceed to give a mixture of mono- and di-alkylated products, and conditions must be carefully controlled to achieve selectivity. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

N-Arylation is most effectively performed using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between the amine and an aryl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This strategy has been successfully used for the C-2 arylation of benzofurans, demonstrating the utility of palladium catalysis with this heterocyclic core. nsf.govnih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Heat in DMF | 5-bromo-N-methyl-2,3-dihydro-1-benzofuran-4-amine |

| N-Arylation (Buchwald-Hartwig) | Phenyl Bromide, NaOtBu | Pd₂(dba)₃, BINAP | 5-bromo-N-phenyl-2,3-dihydro-1-benzofuran-4-amine |

| Reductive Amination | Acetone, then NaBH(OAc)₃ | Acid catalyst (e.g., AcOH) | 5-bromo-N-isopropyl-2,3-dihydro-1-benzofuran-4-amine |

The primary amine of 5-bromo-2,3-dihydro-1-benzofuran-4-amine can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. ekb.eg The formation of Schiff bases is a robust and widely used transformation in organic synthesis. zenodo.org For example, Schiff bases have been readily prepared by the condensation of various carboxyhydrazides with aromatic aldehydes.

| Carbonyl Compound | Catalyst | Typical Solvent | Product Name Example |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | Ethanol | (E)-N-benzylidene-5-bromo-2,3-dihydro-1-benzofuran-4-amine |

| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene (with Dean-Stark trap) | (E)-5-bromo-N-(4-methoxybenzylidene)-2,3-dihydro-1-benzofuran-4-amine |

| Acetophenone | Acetic Acid | Methanol | (E)-5-bromo-N-(1-phenylethylidene)-2,3-dihydro-1-benzofuran-4-amine |

Reactions Involving the Bromo-Substituent

The bromine atom at the 5-position serves as a key functional group for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon bonds using a variety of well-established cross-coupling methodologies. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orguwindsor.ca A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. uwindsor.ca

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine (B6355638), DIPA | Arylalkyne derivative |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | Often not required | Biaryl, vinyl, or alkyl derivative |

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. youtube.com For the classical SNAr mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.govyoutube.com These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.com

In the case of this compound, the substrate is not well-suited for a classical SNAr reaction at the 5-position. The amine group (-NH₂) is an electron-donating group, which deactivates the ring toward nucleophilic attack. Furthermore, there are no strong electron-withdrawing groups in the critical ortho or para positions relative to the bromine atom. Consequently, direct displacement of the bromo-substituent by common nucleophiles (e.g., alkoxides, amines) under typical SNAr conditions is expected to be challenging and inefficient. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification), are generally required to achieve substitution at this position.

Transformations of the Dihydrobenzofuran Ring System

The dihydrofuran portion of the molecule is susceptible to various transformations, including oxidation to the corresponding benzofuran, reduction to a more saturated system, and potential ring-opening or rearrangement reactions under specific conditions.

Oxidation Pathways

Common oxidizing agents used for the dehydrogenation of the dihydrofuran ring include reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). The reaction typically involves the abstraction of hydrogen atoms from the 2 and 3 positions of the dihydrofuran ring, leading to the formation of a double bond and aromatization of the furan (B31954) ring.

A plausible, though not experimentally confirmed for this specific compound, oxidation pathway is outlined below:

| Reactant | Reagent | Product | Reaction Type |

| This compound | DDQ or MnO₂ | 5-Bromo-1-benzofuran-4-amine | Dehydrogenation/Aromatization |

The amino group at the 4-position may require protection prior to oxidation to prevent side reactions, as amino groups are often susceptible to oxidation.

Reduction Studies

The dihydrobenzofuran ring is already in a partially reduced state compared to the fully aromatic benzofuran. Further reduction would involve the saturation of the benzene (B151609) ring. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or rhodium under hydrogen pressure is a common method for the reduction of aromatic rings.

However, the conditions required for the reduction of the benzene ring are typically harsh and may also lead to the hydrogenolysis of the C-Br bond. Selective reduction of the benzene ring while preserving the dihydrofuran ring and the C-Br bond would be challenging. There is currently no specific information available in the literature regarding the reduction of the dihydrobenzofuran ring system in this compound.

Ring-Opening and Rearrangement Reactions (if applicable)

Ring-opening of the dihydrobenzofuran system can occur under various conditions, often involving cleavage of the ether linkage. While specific examples for this compound are not reported, analogous reactions in related systems can be considered.

Acid-catalyzed or base-catalyzed hydrolysis can potentially lead to the opening of the dihydrofuran ring, although this is generally more facile for benzofurans than for the more stable dihydrobenzofurans. Reductive cleavage using strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) could also potentially open the ring, but would likely affect the aromatic system and the C-Br bond as well.

Rearrangement reactions of the dihydrobenzofuran skeleton itself are not commonly reported under typical laboratory conditions due to the stability of the ring system.

Mechanistic Studies of Key Reactions Involving this compound

As of the current available literature, there are no specific mechanistic studies published for key reactions involving this compound. Mechanistic investigations are typically conducted once a compound shows significant utility or interesting reactivity, and it appears this particular molecule has not yet been the focus of such detailed studies.

For the hypothetical oxidation reaction, the mechanism would likely proceed through a hydride abstraction by the oxidizing agent from the C2 or C3 position, followed by elimination to form the double bond. The presence of the electron-donating amino group could potentially influence the regioselectivity of this process.

Without experimental data, any proposed mechanism for reactions involving this specific compound remains speculative and would be based on analogies to the well-established reactivity of the broader dihydrobenzofuran class of compounds.

Spectroscopic and Structural Elucidation Research Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive picture of the atomic connectivity and chemical environment within the 5-Bromo-2,3-dihydro-1-benzofuran-4-amine molecule can be constructed.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring atoms. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the bromo, amino, and ether functional groups, as well as the aromatic and aliphatic regions of the molecule.

Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: The benzene (B151609) ring of the benzofuran (B130515) moiety contains two aromatic protons. Their chemical shifts would likely appear in the range of 6.5-7.5 ppm. The exact positions would be influenced by the positions of the bromo and amino substituents.

Amine Protons: The protons of the primary amine group (-NH₂) would typically exhibit a broad signal. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 3.0-5.0 ppm.

Dihydrofuran Ring Protons: The two methylene (B1212753) groups of the dihydrofuran ring (-CH₂-CH₂-O-) would give rise to signals in the aliphatic region of the spectrum. The protons of the C2 methylene group, being adjacent to the oxygen atom, would be expected to resonate at a higher chemical shift (downfield), likely in the range of 4.0-4.5 ppm, appearing as a triplet. The protons of the C3 methylene group would be expected at a lower chemical shift (upfield), likely around 3.0-3.5 ppm, also as a triplet, due to coupling with the C2 protons.

A hypothetical data table for the ¹H NMR chemical shifts is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | Value | Doublet |

| Aromatic CH | Value | Doublet |

| -NH₂ | Value | Broad Singlet |

| -OCH₂- | Value | Triplet |

| -CH₂- | Value | Triplet |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The anticipated chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (110-160 ppm). The carbons directly attached to the bromine, nitrogen, and oxygen atoms will have their chemical shifts significantly influenced by these heteroatoms. The carbon bearing the bromine atom (C5) is expected to be in the lower end of this range, while the carbon attached to the amino group (C4) and the carbons of the fused ring (C3a and C7a) will also show characteristic shifts.

Dihydrofuran Ring Carbons: The C2 carbon, bonded to the oxygen atom, will be shifted downfield, typically in the 60-70 ppm range. The C3 carbon will appear at a higher field, likely in the 20-30 ppm range.

A hypothetical data table for the ¹³C NMR chemical shifts is presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | Value |

| C3 | Value |

| C3a | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 | Value |

| C7a | Value |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, such as the adjacent methylene groups in the dihydrofuran ring and the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₈BrNO. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular mass, allowing for the confirmation of the elemental composition. The predicted exact mass for the [M+H]⁺ ion of C₈H₈⁷⁹BrNO is approximately 213.9862 g/mol . acs.org An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

A hypothetical data table for the HRMS data is presented below.

| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [M+H]⁺ (with ⁷⁹Br) | 213.9862 | Value |

| [M+H]⁺ (with ⁸¹Br) | 215.9841 | Value |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Key vibrational modes expected for this compound include:

N-H Stretching: The primary amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether C-O stretching vibration is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration typically appears in the low-frequency region of the IR spectrum, usually between 500 and 600 cm⁻¹.

A hypothetical data table for the IR absorption bands is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Strong | N-H Stretch (asymmetric) |

| Value | Strong | N-H Stretch (symmetric) |

| Value | Medium | Aromatic C-H Stretch |

| Value | Medium | Aliphatic C-H Stretch |

| Value | Medium | C=C Aromatic Stretch |

| Value | Strong | C-O Ether Stretch |

| Value | Medium | C-N Stretch |

| Value | Medium | C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and both relative and absolute stereochemistry.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed three-dimensional model of the molecule. The resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below. This data would allow researchers to determine critical structural parameters.

Key insights from an X-ray crystallographic study would include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the benzofuran ring system and the positions of the bromo and amine substituents.

Conformation: The exact pucker of the dihydrofuran ring and the orientation of the amine group relative to the fused ring system.

Supramolecular Interactions: Identification of intermolecular forces, such as hydrogen bonds involving the amine group or halogen bonds involving the bromine atom, which dictate the crystal packing arrangement.

Absolute Stereochemistry: For a chiral sample, analysis using anomalous dispersion would definitively assign the R or S configuration at any stereocenters, provided a suitable heavy atom (like bromine) is present.

Hypothetical Crystal Data Table for this compound This table is for illustrative purposes only, as no published data is available.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Formula Weight | 214.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Density (calculated) (g/cm³) | - |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and is essential for determining enantiomeric purity and investigating stereochemical features in solution.

Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). The specific rotation, [α], is a characteristic physical property of a chiral molecule. An enantiomerically pure sample will have a specific rotation value, while a racemic mixture (a 50:50 mix of enantiomers) will have a value of zero. The enantiomeric excess (% ee) of a mixture can be calculated by comparing its measured specific rotation to the value for the pure enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting positive or negative peaks (known as Cotton effects) are highly sensitive to the molecule's stereochemical environment and can often be used to determine the absolute configuration of a molecule by comparing its experimental spectrum to theoretical calculations or to the spectra of structurally similar compounds. For the 2,3-dihydrobenzofuran (B1216630) scaffold, specific Cotton effects in the 270-300 nm region are often correlated with the stereochemistry of the molecule.

Hypothetical Chiroptical Data Table for this compound This table is for illustrative purposes only, as no published data is available.

| Technique | Parameter | Hypothetical Value | Conditions |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]D | - | c = 1.0, CHCl₃, 25 °C |

| Circular Dichroism | λmax (nm) [Δε (M-1cm-1)] | - | Methanol |

While the foundational principles of these analytical methods are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, no definitive data on its solid-state structure or chiroptical properties can be presented.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for exploring the molecular world. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to predict molecular properties with a high degree of accuracy. aip.org For derivatives of benzofuran (B130515), DFT, particularly using the B3LYP functional, has proven reliable for investigating molecular structure, vibrational frequencies, and electronic properties. aip.orgscielo.org.za These theoretical approaches allow for a detailed examination of a molecule's ground state and its potential for chemical interactions.

Theoretical calculations indicate that the benzofuran unit in related structures is essentially planar. nih.govresearchgate.net For instance, in a similar compound, 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, the benzofuran unit shows a mean deviation of only 0.007 (1) Å from the least-squares plane. researchgate.net This planarity is a common feature of the fused ring system. The precise conformation of the amine and dihydrofuran ring substituents in 5-Bromo-2,3-dihydro-1-benzofuran-4-amine would be determined by their electronic and steric interactions with the core structure. Optimization calculations, typically performed using DFT with basis sets like 6-311+G(d,p), are essential to confirm the lowest energy conformation. aip.org

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran-Related Structure Note: This data is illustrative for a related benzofuran derivative, as specific data for this compound is not available. Data is based on general findings for similar structures.

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (aromatic) | ~1.39 - 1.42 |

| C-O (furan) | ~1.37 |

| C-Br | ~1.90 |

| C-N | ~1.40 |

| C-C-C (benzene ring) | ~120 |

| C-O-C (furan ring) | ~105 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. ufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.za

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scielo.org.za In benzofuran derivatives, the distribution of these orbitals is typically spread across the π-conjugated system. The presence of the bromine atom and the amine group significantly influences the energy levels and spatial distribution of the HOMO and LUMO, thereby modulating the molecule's reactivity and electronic transition properties.

Table 2: Frontier Molecular Orbital Energies for a Representative Benzofuran Derivative Note: This data is illustrative. Specific values for this compound would require dedicated calculations.

| Parameter | Energy (eV) |

| EHOMO | -5.43 |

| ELUMO | -2.71 |

| Energy Gap (ΔE) | 2.72 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, due to the lone pairs of electrons. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The bromine atom would also influence the electrostatic potential distribution on the aromatic ring.

In the context of a substituted benzofuran, NBO analysis can quantify the stabilization energy associated with electron delocalization from lone pairs on the oxygen, nitrogen, and bromine atoms into antibonding orbitals of the ring system. For example, the interaction between the lone pair of the furan oxygen and the π* orbitals of the adjacent C-C bonds contributes to the stability of the aromatic system. Similarly, interactions involving the amine group's lone pair and the bromine atom's orbitals would be elucidated, providing a deeper understanding of intramolecular charge transfer. scielo.org.za

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, are a powerful tool for structural elucidation. scielo.org.zaliverpool.ac.ukmodgraph.co.uk By calculating the magnetic shielding of each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental spectra helps in the precise assignment of signals to specific atoms within the molecule. researchgate.netresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). For conjugated systems like benzofurans, these calculations can accurately predict the π → π* transitions that characterize their UV-Vis spectra. scielo.org.zaresearchgate.net

Reactivity Predictions and Reaction Pathway Modeling

Beyond static molecular properties, computational chemistry can be used to predict how a molecule will behave in a chemical reaction. By analyzing the FMOs and MEP maps, chemists can predict the most likely sites for chemical attack. For example, the regions of high electron density identified by the MEP map are probable sites for electrophilic reactions.

Furthermore, computational modeling can be used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and thermodynamics of a proposed reaction. This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes. For instance, modeling the reaction of this compound with an electrophile would involve locating the transition state structure to understand the feasibility and regioselectivity of the reaction. While specific reaction pathway models for this compound are not yet published, the reactivity of the broader benzofuran class has been reviewed, indicating a rich potential for various chemical transformations. researchgate.net

Ligand-Based and Structure-Based Modeling for Target Interaction Studies

Theoretical modeling, encompassing both ligand-based and structure-based approaches, is a cornerstone of modern drug discovery and development. These computational techniques are instrumental in predicting the interaction of small molecules with biological targets, thereby guiding the synthesis and evaluation of new therapeutic agents. However, for this compound, specific data relating to these methods is not available in the public domain.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Despite extensive searches, no specific molecular docking studies featuring this compound have been identified in the scientific literature. Research on other brominated benzofuran derivatives has shown that the position and nature of substituents play a critical role in determining their binding affinity and selectivity for various biological targets, such as enzymes implicated in cancer or infectious diseases. For instance, studies on different bromobenzofuran scaffolds have explored their interactions with targets like Mycobacterium tuberculosis polyketide synthase 13 and Pim-1 kinase. However, these findings cannot be directly extrapolated to the 2,3-dihydro-4-amino substituted scaffold of the compound . Without dedicated docking studies, information regarding its potential biological receptors, binding energies, and specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, etc.) remains purely speculative.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic behavior of biological systems over time and can provide valuable insights into the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding.

As with molecular docking, there is no published research detailing molecular dynamics simulations performed on this compound. Such studies would be necessary to understand the stability of its potential interactions with a biological target and to observe the dynamic behavior of the compound within a binding pocket.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the 5-Bromo-2,3-dihydro-1-benzofuran-4-amine scaffold makes it an invaluable starting material for the synthesis of a diverse array of complex heterocyclic systems. The presence of the amino group allows for a variety of coupling and condensation reactions, while the bromo substituent provides a handle for cross-coupling and other functionalization reactions.

Benzofuran-Fused Heterocycles (e.g., Benzofuro[3,2-d]pyrimidines)

While direct synthesis of benzofuro[3,2-d]pyrimidines from this compound is not explicitly detailed in readily available literature, the synthesis of closely related structures from analogous bromo-aminobenzofuran derivatives is well-documented. For instance, the synthesis of 8-bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-one has been achieved starting from 3-amino-5-bromo-benzofuran-2-carboxamide. researchgate.net This suggests a potential synthetic pathway where this compound could be transformed into a suitable benzofuran (B130515) intermediate, which can then undergo cyclization to form the desired pyrimidine (B1678525) ring.

The general approach to constructing benzofuro[3,2-d]pyrimidines often involves the condensation of an aminobenzofuran derivative with a suitable carbonyl-containing compound or its equivalent. The amino group of the benzofuran acts as a nucleophile, attacking the carbonyl carbon to initiate the cyclization process that forms the pyrimidine ring fused to the benzofuran core. The bromo-substituent on the benzofuran ring can be retained in the final product, offering a site for further molecular elaboration.

Hybrid Molecules Containing Benzofuran and Other Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is an attractive starting point for the creation of such hybrid molecules. The amino group can be readily derivatized to introduce other biologically active moieties, while the dihydrobenzofuran core itself is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities. acs.orgresearchgate.net

For example, the amino group can be acylated, alkylated, or used in condensation reactions to link other heterocyclic rings or functional groups. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other substituents. This dual functionality allows for the systematic exploration of chemical space and the generation of novel hybrid molecules with potentially enhanced or synergistic biological activities.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid synthesis and screening of large numbers of compounds. The 2,3-dihydrobenzofuran (B1216630) scaffold is a valuable core structure for the design of combinatorial libraries due to its conformational flexibility and the ability to introduce diverse substituents at multiple positions. acs.orgresearchgate.netacs.orgnih.gov

This compound serves as an excellent starting point for diversity-oriented synthesis. The amino and bromo groups provide orthogonal handles for derivatization. For instance, a library of amides can be generated by reacting the amino group with a diverse set of carboxylic acids. Subsequently, the bromo group can be functionalized using various cross-coupling reactions with a range of boronic acids or other organometallic reagents. This approach allows for the creation of a large and structurally diverse library of compounds based on the 2,3-dihydrobenzofuran scaffold, which can then be screened for desired biological or material properties.

Intermediate for Materials Science Research (e.g., polymers, sensors)

The unique electronic and structural features of the benzofuran and dihydrobenzofuran motifs have led to their incorporation into advanced materials. These heterocycles can influence the optical, electronic, and thermal properties of polymers and can serve as recognition elements in chemical sensors.

While the direct application of this compound in materials science is an emerging area of research, its potential is significant. The amino group can be used to incorporate the dihydrobenzofuran unit into polymer backbones, for example, through the formation of polyamides or polyimides. The bromo-substituent can be utilized for post-polymerization modification, allowing for the fine-tuning of material properties.

In the realm of sensor technology, the dihydrobenzofuran core can be functionalized to create fluorescent chemosensors for the detection of metal ions or other analytes. chemisgroup.us The amino group of this compound provides a convenient point of attachment for fluorophores or binding sites for specific analytes. The electronic properties of the dihydrobenzofuran ring can modulate the fluorescence response upon analyte binding, forming the basis for a sensing mechanism. The development of functionalized polymers and sensors derived from this versatile building block holds promise for a wide range of applications in electronics, environmental monitoring, and diagnostics.

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Design and Synthesis of Analogs for SAR Exploration

The exploration of structure-activity relationships (SAR) for benzofuran (B130515) derivatives necessitates the strategic design and synthesis of a diverse library of analogs. Synthetic strategies often begin with a core benzofuran structure, which is then systematically modified. For instance, new derivatives have been prepared by reacting 7-chlorobenzofuran-3-yl hydrazine (B178648) or 5-nitrobenzofuran-3-yl hydrazine with a variety of substituted benzaldehydes to create a range of analogs for biological testing. cuestionesdefisioterapia.com

Key modifications for SAR studies on bromo-benzofuran analogs include:

Substitution on the Benzene (B151609) Ring: Introducing or altering the position of halogen atoms, like bromine, has been shown to significantly influence biological activity. nih.gov

Modification of Side Chains: Attaching different functional groups, such as piperidine (B6355638) or various aryl moieties, to the benzofuran nucleus allows for the investigation of their impact on potency and selectivity. nih.gov

Hybridization with Other Scaffolds: Fusing the benzofuran ring with other pharmacologically active scaffolds like imidazole, quinazolinone, or chalcone (B49325) has emerged as a promising approach to generate potent cytotoxic agents. nih.govnih.gov

Standard organic chemistry reactions, such as bromination, condensation, and Suzuki–Miyaura coupling, are frequently employed to generate these novel halogenated and hybrid derivatives for comprehensive SAR analysis. nih.gov

In Vitro Receptor Binding Affinity Studies (e.g., 5-HT receptors, CB2 receptors)

While specific binding data for 5-Bromo-2,3-dihydro-1-benzofuran-4-amine at serotonin (B10506) (5-HT) and cannabinoid (CB2) receptors is not extensively detailed in the available literature, research on analogous compounds provides valuable SAR insights.

Serotonin (5-HT) Receptors: Several benzofuran derivatives have been evaluated for their affinity towards serotonin transporters and 5-HT1A receptors. nih.gov Studies on marine-derived 5-bromo-N,N-dimethyltryptamine, which shares a 5-bromo-substituted aromatic feature, demonstrated high nanomolar affinity to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net This suggests that the presence of a bromine atom at the 5-position of an aromatic core can be favorable for binding to serotonin receptors.

Histamine (B1213489) H3 and H4 Receptors: Research into 5-amino and 5-(aminomethyl)benzofuran derivatives has identified potent antagonists for the histamine H3 receptor, with some compounds showing subnanomolar affinities. nih.gov For example, the compound {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine exhibited a human Ki of 0.05 nM. nih.gov Furthermore, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were designed and shown to have affinity for both histamine H3 and H4 receptors, indicating the potential for this scaffold in developing anti-inflammatory agents. frontiersin.org These studies underscore the importance of the amino group at the 5-position for receptor interaction. Although not 5-HT or CB2 receptors, these findings highlight the potential of the 5-amino-benzofuran scaffold to interact with G-protein coupled receptors.

In Vitro Enzyme Inhibition Assays

Derivatives of the bromo-dihydrobenzofuran scaffold have demonstrated significant inhibitory activity against various enzymes, highlighting their therapeutic potential.

Protein Kinase CK2 Inhibition: Human protein kinase CK2 is a recognized target in cancer therapy. acs.org A series of dibenzofuran-based compounds, including di-bromo derivatives, have been identified as potent CK2 inhibitors. acs.org Notably, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) displayed a very low IC50 value of 5.8 nM. acs.orgnih.gov Structural studies revealed that the bromine atom at position C9 can form a π-halogen bond with the gatekeeper amino acid Phe113 in the ATP binding site of the enzyme, contributing to its high potency. nih.gov The regioisomeric dibromo derivative was found to be five times more potent than its dichloro counterpart, with an IC50 of 5.8 nM compared to 29 nM, respectively. researchgate.netresearchgate.net

Cholinesterase Inhibition: In the context of neurodegenerative diseases, benzofuran derivatives have been tested for their ability to inhibit cholinesterases. While many 2-arylbenzofuran derivatives show potent and selective inhibitory activity against butyrylcholinesterase (BChE), with IC50 values ranging from 2.5–32.8 μM, they are generally inactive or only weakly inhibitory toward acetylcholinesterase (AChE). mdpi.com SAR studies on 2-benzylbenzofuran derivatives indicate that the position of hydroxyl groups on the benzyl (B1604629) ring and halogen atoms on the benzofuran nucleus significantly influences the inhibitory activity. sciforum.net

The table below summarizes the enzyme inhibitory activity of selected bromo-dihydrodibenzofuran derivatives.

| Compound | Target Enzyme | IC50 (nM) |

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Casein Kinase 2 (CK2) | 5.8 |

| Dichloro-dihydrodibenzofuran analog | Casein Kinase 2 (CK2) | 29 |

Antimicrobial Activity Evaluation (in vitro against bacterial and fungal strains)

The benzofuran scaffold, particularly when substituted with bromine, is a well-established pharmacophore for antimicrobial agents.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of bromo-benzofuran derivatives. Compounds featuring a bromo substituent at the C-5 position of the benzofuran ring have shown excellent activity against various bacterial strains. nih.gov For example, certain derivatives containing both a 5-bromo-benzofuran moiety and a 4-bromo-phenyl ring exhibited MIC values between 29.76 and 31.96 mmol/L against all tested bacteria. nih.gov Another study synthesized a series of N′-(5-bromo-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides which showed promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net However, some N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives were found to be inactive against Staphylococcus aureus and Salmonella typhimurium. nih.gov

Antifungal Activity: Bromo-benzofuran derivatives have also shown significant antifungal properties. A series of compounds containing a 3-(5-bromo-1-benzofuran-2-yl) moiety were evaluated against several fungal strains, including Aspergillus flavus and Candida albicans, demonstrating notable activity. nih.gov Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate also demonstrated antifungal activity. nih.gov Additionally, derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are reported to be effective against fungi. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative bromo-benzofuran derivatives against various microbial strains.

| Derivative Type | Bacterial Strain | MIC | Fungal Strain | MIC (µg/mL) |

| 5-Bromo-benzofuran barbitone | Multiple bacterial strains | 29.76-31.96 mmol/L | Multiple fungal strains | 12.50-66.49 mmol/L |

| 3-(5-Bromo-1-benzofuran-2-yl) analog (3c) | - | - | A. flavus | 15.75 |

| 3-(5-Bromo-1-benzofuran-2-yl) analog (3c) | - | - | C. albicans | 13.70 |

| 3-(5-Bromo-1-benzofuran-2-yl) analog (3d) | - | - | A. flavus | 14.10 |

| 3-(5-Bromo-1-benzofuran-2-yl) analog (3d) | - | - | C. albicans | 13.55 |

| Benzyl bromide analog (1a) | - | - | C. albicans | 250 |

| Benzyl bromide analog (1c) | - | - | C. krusei | 500 |

Antioxidant Activity Assessment (in vitro)

Benzofuran derivatives are recognized for their antioxidant potential, which is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govnih.govresearchgate.net The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Studies on various synthesized benzofuran derivatives have demonstrated significant antioxidant properties. nih.govmdpi.com For example, a series of N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives were tested, with several compounds showing very good antioxidant activity in the DPPH assay. nih.gov Similarly, newly synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives were characterized for their antioxidant capacity using both DPPH assays and cyclic voltammetry. researchgate.netmdpi.com These studies confirm that the benzofuran scaffold is a viable platform for developing novel antioxidant agents, with specific substitutions influencing the degree of activity. nih.gov

In Vitro Anticancer Activity Against Cell Lines: Mechanistic Insights

The benzofuran nucleus is a prominent scaffold in the design of anticancer agents, with halogenation, particularly bromination, playing a key role in enhancing cytotoxic activity. nih.govnih.govresearchgate.net

The addition of bromine to the benzofuran ring or to its substituents consistently results in a significant increase in anticancer potency. nih.gov This is often attributed to the ability of bromine to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov SAR analysis has shown that introducing a bromine atom to a methyl or acetyl group attached to the benzofuran system increases its cytotoxicity against both cancer and normal cells. mdpi.com

For instance, a benzofuran derivative with a bromine atom on the methyl group at the 3-position showed remarkable cytotoxicity against K562 (leukemia) and HL60 (leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.govmdpi.com In another study, a series of benzofuran-based oxadiazole conjugates were evaluated, and the bromo derivative (14c) was the most effective against HCT116 (colon cancer) cells with an IC50 value of 3.27 µM. nih.gov Fluorinated and brominated dihydrobenzofuran derivatives have also been shown to inhibit the proliferation of HCT116 cells by approximately 70%. mdpi.com

Mechanistic studies suggest that these compounds can induce apoptosis. For example, some derivatives were found to decrease the expression of anti-apoptotic proteins like Bcl-2 and induce the cleavage of PARP-1, a hallmark of apoptosis. researchgate.netmdpi.com

The antiproliferative activity of bromo-benzofuran derivatives has been demonstrated across a wide range of human cancer cell lines. The cytotoxic potential is highly dependent on the specific substitutions on the benzofuran core.

The table below summarizes the in vitro antiproliferative activity of various bromo-benzofuran derivatives against several cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Type | Cell Line | Cancer Type | IC50 (µM) |

| Bromomethyl benzofuran (Compound 1) | K562 | Chronic Leukemia | 5 |

| Bromomethyl benzofuran (Compound 1) | HL60 | Acute Leukemia | 0.1 |

| Bromo-benzofuran oxadiazole (14c) | HCT116 | Colon Cancer | 3.27 |

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-...-benzofuran-2-carboxamide | - | - | - |

| Fluorinated/Brominated dihydrobenzofuran | HCT116 | Colon Cancer | ~70% inhibition |

Induction of Apoptosis Pathways (in vitro)

There is no available research in the public domain that investigates the ability of this compound to induce apoptosis in cell lines. Studies on the apoptotic effects of other benzofuran derivatives exist, but per the strict constraints of this article, such data cannot be presented as it does not pertain to the specific compound .

Target Identification and Pathway Modulation (e.g., EGFR-TK, tubulin)

Similarly, no studies have been found that identify specific biological targets of this compound. Research into its potential inhibitory effects on Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) or tubulin polymerization has not been published in the available scientific literature. While the broader class of benzofurans has been investigated for such properties, this information is not applicable to the specific focus of this article.

Analytical Method Development in Chemical Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

The rigorous analysis of pharmaceutical intermediates and research chemicals like 5-Bromo-2,3-dihydro-1-benzofuran-4-amine is fundamental to ensuring the quality, consistency, and reliability of scientific research. Chromatographic techniques are indispensable tools for these analytical challenges, providing powerful methods for both assessing the purity of the compound and for separating its enantiomers, which may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. In the context of benzofuran (B130515) derivatives, reversed-phase HPLC is commonly employed. This method allows for the separation of the main compound from impurities that may have arisen during synthesis or degradation.

The quality of a drug substance can be significantly influenced by the purity of its intermediates. nih.gov HPLC methods are developed to separate the target compound from starting materials, by-products, and other related substances. The choice of a stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, provides a nonpolar surface that interacts with the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized to achieve effective separation. Detection is often carried out using a UV detector, as the benzofuran ring system contains a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Benzofuran Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Purity

Since this compound contains a chiral center at the 4-position of the dihydrobenzofuran ring, it can exist as a pair of enantiomers. These stereoisomers can have distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical. Chiral HPLC is the most widely used technique for this purpose. nih.gov

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov There are several types of CSPs, with polysaccharide-based and cyclodextrin-based columns being particularly common and versatile. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide excellent enantioselectivity for a broad range of compounds through interactions like hydrogen bonding and π-π stacking. jiangnan.edu.cn Cyclodextrin-based CSPs utilize the formation of inclusion complexes to differentiate between enantiomers. nih.gov The mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is carefully selected to optimize the separation.

Table 2: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

|---|---|---|

| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance. jiangnan.edu.cn | Broad range of chiral compounds, including amines and amides. nih.gov |

| Cyclodextrin-based (e.g., β-Cyclodextrin) | Formation of host-guest inclusion complexes based on molecular shape and size. nih.gov | Aromatic compounds, amines, and compounds capable of fitting into the cyclodextrin (B1172386) cavity. nih.gov |

| Protein-based (e.g., Cellobiohydrolase) | Complex stereo-specific interactions including hydrophobic and ionic binding. unife.it | Primarily used for the separation of basic drugs containing primary amine groups. unife.it |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. mdpi.comrsc.org For benzofuran derivatives, TLC is typically performed on plates coated with silica gel. jst.go.jp